N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an ethylphenyl group, a methyl group, and a phenyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, phenylacetylene can react with an azide derivative to form the triazole ring.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the aromatic substituents.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is known for its bioactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-ethylphenyl)-5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethylphenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-3-14-9-11-15(12-10-14)19-18(23)17-13(2)22(21-20-17)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOUBDIARJODQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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